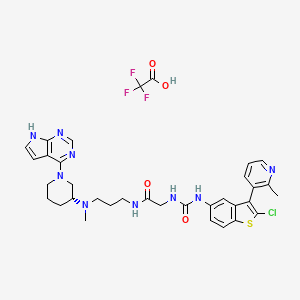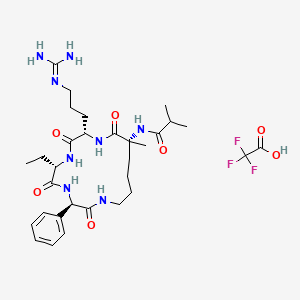![molecular formula C35H33FN4O4 B10819851 13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)
13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FS-694 is a dual active “type 1.5” inhibitor for P38-alpha (Mitogen-activated protein kinase 14) and P38-beta (Mitogen-activated protein kinase 11). It is known for its broad kinase selectivity and is used as a chemical probe in various scientific research applications .
Preparation Methods
The synthetic routes and reaction conditions for FS-694 are not widely documented in public sources. it is known that the compound is available upon request from the Structural Genomics Consortium (SGC), indicating that it is synthesized and validated by expert chemists .
Chemical Reactions Analysis
FS-694 undergoes various types of chemical reactions, primarily focusing on its inhibitory activity. It is a dual active inhibitor for P38-alpha and P38-beta, showing broad kinase selectivity at 1 µM. The compound is extremely selective, with off-target activities including casein kinase 1 epsilon, which is inhibited in the discoverX panel screen at 1 µM but shows no activity in follow-up in cells at 20 µM .
Scientific Research Applications
FS-694 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a chemical probe to study the inhibition of P38-alpha and P38-beta kinases. The compound’s broad kinase selectivity makes it a valuable tool for understanding kinase signaling pathways and their roles in various diseases .
Mechanism of Action
FS-694 exerts its effects by inhibiting P38-alpha and P38-beta kinases. It is a type 1.5 inhibitor, meaning it binds to the kinase in a conformation that is intermediate between the active and inactive states. This binding inhibits the kinase’s activity, thereby affecting downstream signaling pathways. The compound shows relatively slow binding kinetics with a residence time of around 4 minutes .
Comparison with Similar Compounds
FS-694 is unique due to its dual active inhibition of both P38-alpha and P38-beta kinases. Similar compounds include Skepinone-L, which is related in structure to FS-694, and VX-745, which is unrelated but also a type I inhibitor. Other similar compounds include SR-318 and BIRB769, which are type II inhibitors .
Properties
Molecular Formula |
C35H33FN4O4 |
|---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide |
InChI |
InChI=1S/C35H33FN4O4/c36-31-13-11-28(22-32(31)39-35(43)24-4-2-1-3-5-24)38-27-10-12-29-25(20-27)8-6-23-7-9-26(21-30(23)33(29)41)34(42)37-14-15-40-16-18-44-19-17-40/h1-5,7,9-13,20-22,38H,6,8,14-19H2,(H,37,42)(H,39,43) |
InChI Key |
JWZSSEWMVYKYKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC3=CC(=C(C=C3)F)NC(=O)C4=CC=CC=C4)C(=O)C5=C1C=CC(=C5)C(=O)NCCN6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B10819768.png)
![N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide](/img/structure/B10819778.png)
![[(1R,10S,12R,14R,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819782.png)
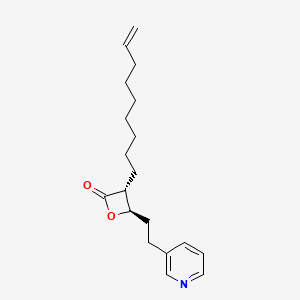

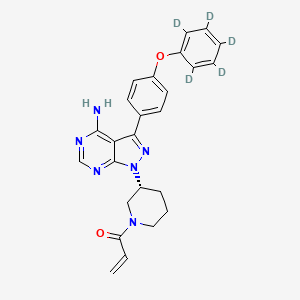
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10819825.png)
![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)
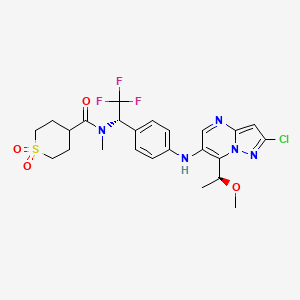
![4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)
![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819845.png)
![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)
